

A Technical Guide to Icotinib-d4: Commercial Availability, and Applications

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Compound of Interest

Compound Name: Icotinib-d4

Cat. No.: B12379285

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Icotinib-d4**, a deuterated analog of the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Icotinib. This document is intended for researchers, scientists, and professionals in drug development, offering comprehensive information on its commercial suppliers, availability, and relevant experimental applications.

Introduction to Icotinib

Icotinib is a potent and highly selective, first-generation EGFR tyrosine kinase inhibitor (EGFR-TKI).[1] It functions by competitively binding to the ATP-binding site of the EGFR protein, thereby inhibiting its autophosphorylation and downstream signaling.[1][2][3] This action blocks critical pathways involved in cell proliferation, survival, and metastasis, such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[2] Consequently, Icotinib has been approved for the treatment of non-small cell lung cancer (NSCLC), particularly in patients with EGFR mutations.[1][4]

Icotinib-d4: A Tool for Research and Development

Icotinib-d4 is a stable, isotopically labeled version of Icotinib where four hydrogen atoms have been replaced by deuterium. This modification makes it an invaluable tool in various research and development applications, primarily in pharmacokinetic (PK) studies and as an internal standard for analytical quantification.

Commercial Suppliers and Availability

Icotinib-d4 is available from specialized chemical suppliers. The following table summarizes the available information from identified commercial sources. For specific details on purity, available quantities, and pricing, it is recommended to contact the suppliers directly.

Supplier	Catalog Number	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Availability
Simson Pharma Limited	I860001	1567366-82-8	$C_{22}H_{17}D_4N_3O$ 4	395.44	Custom Synthesis
ARTIS STANDARDS	Not specified	1567366-82-8	Not specified	Not specified	Contact for details

Note: "Custom Synthesis" indicates that the compound is synthesized on demand and may not be readily in stock.

Experimental Protocols

Deuterated compounds like **Icotinib-d4** are crucial for bioanalytical assays. Below are representative experimental methodologies where **Icotinib-d4** would be utilized as an internal standard.

Quantification of Icotinib in Human Plasma by LC-MS/MS

This method is essential for pharmacokinetic studies.

Objective: To determine the concentration of Icotinib in human plasma samples.

Methodology:

- Sample Preparation:

- To a 100 µL aliquot of human plasma, add a known concentration of **Icotinib-d4** solution as the internal standard (IS).
- Precipitate proteins by adding acetonitrile.
- Vortex and centrifuge the samples to pellet the precipitated proteins.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
- LC-MS/MS Conditions:
 - Liquid Chromatography (LC):
 - Column: A C18 analytical column (e.g., Shim-pack Scepter C18–120, 2.1 × 50 mm, 3.0 µm).[5]
 - Mobile Phase: A gradient elution using a mixture of an aqueous solution (e.g., 2 mM ammonium acetate with 0.2% formic acid) and an organic solvent (e.g., acetonitrile).[6]
 - Flow Rate: A suitable flow rate for the column dimensions.
 - Column Temperature: Maintained at a constant temperature (e.g., 40 °C).[5]
 - Mass Spectrometry (MS/MS):
 - Ionization: Electrospray ionization (ESI) in positive ion mode.
 - Detection: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - Icotinib: m/z 392.2 → 304.1[6]
 - **Icotinib-d4** (IS): A specific precursor-to-product ion transition for the deuterated standard would be determined during method development.

- Data Analysis:
 - The concentration of Icotinib in the plasma samples is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of Icotinib and a constant concentration of **Icotinib-d4**.

In Vitro EGFR Kinase Assay

This assay is used to determine the inhibitory activity of compounds against the EGFR kinase. While **Icotinib-d4** itself would not typically be the primary compound tested for inhibitory activity (as its activity is expected to be very similar to Icotinib), this protocol is fundamental to characterizing the non-deuterated parent compound.

Objective: To measure the IC₅₀ value of an EGFR inhibitor.

Methodology:

- Reagent Preparation:
 - Prepare a stock solution of the test compound (e.g., Icotinib) in 100% DMSO.
 - Create a serial dilution of the test compound in a suitable kinase assay buffer.
 - Prepare a master mix containing the kinase substrate (e.g., a synthetic peptide like Y12-Sox) and ATP in the kinase assay buffer.[\[7\]](#)
- Kinase Reaction:
 - In a 384-well plate, pre-incubate the purified recombinant EGFR enzyme with the serially diluted test compound or vehicle (DMSO) for a defined period (e.g., 30 minutes at 27°C).[\[7\]](#)
 - Initiate the kinase reaction by adding the ATP/substrate master mix.[\[7\]](#)
- Detection:
 - Monitor the reaction progress by measuring the signal generated, which depends on the assay format. For example, in a continuous-read fluorescence assay, the increase in

fluorescence is monitored over time.[7] In an endpoint assay like ADP-Glo™, the amount of ADP produced is quantified via a luminescence signal.[8][9]

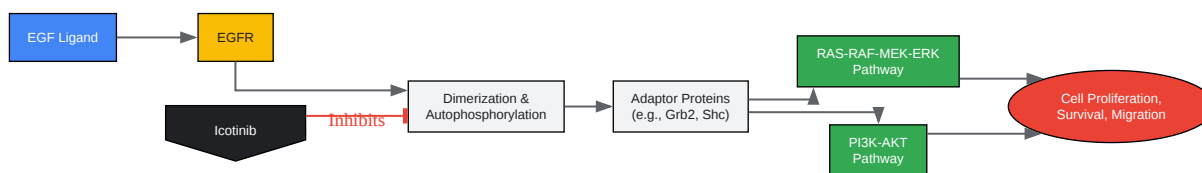
- Data Analysis:
 - The initial reaction velocities are determined from the progress curves.
 - Plot the percent inhibition of the kinase activity against the logarithm of the inhibitor concentration.
 - Fit the data to a dose-response curve to calculate the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

Signaling Pathways

Icotinib exerts its therapeutic effect by inhibiting the EGFR signaling pathway. Understanding this pathway is crucial for researchers in this field.

EGFR Signaling Pathway

The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers receptor dimerization, leading to the activation of its intracellular tyrosine kinase domain and autophosphorylation of specific tyrosine residues. These phosphotyrosine residues serve as docking sites for various signaling proteins, initiating downstream cascades that regulate cell proliferation, survival, and migration.

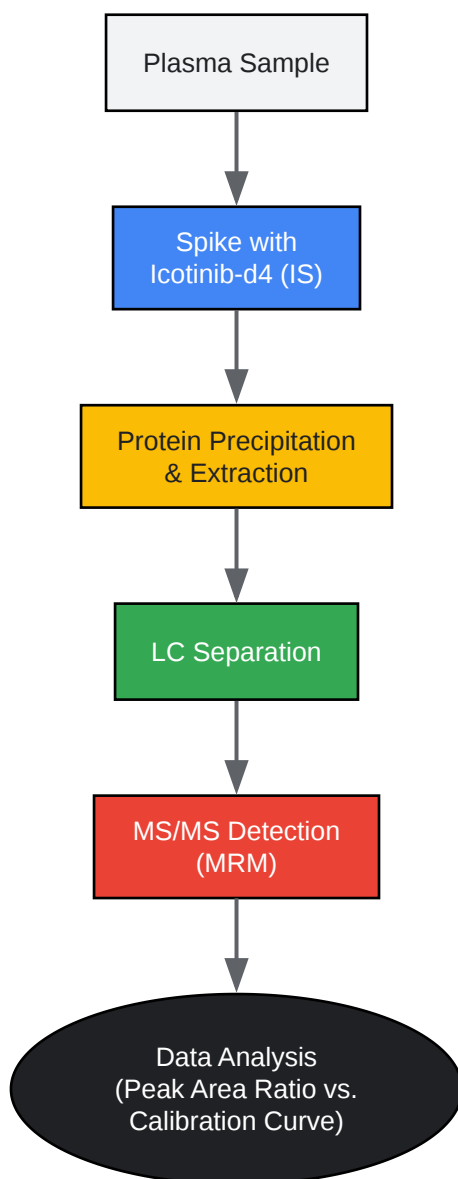


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Caption: Overview of the EGFR signaling pathway and the inhibitory action of Icotinib.

Experimental Workflow for LC-MS/MS Analysis

The following diagram illustrates a typical workflow for the quantification of a drug like Icotinib in biological samples using an internal standard such as **Icotinib-d4**.



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Caption: A standard workflow for bioanalytical sample processing and analysis using LC-MS/MS.

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